

Compound of Interest

Compound Name: *Rock-IN-7*
Cat. No.: *B12382983*

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the efficacy of **Rock-IN-7**, a Rho-associated coiled-coil containing protein kinase (ROCK)

The ROCK Signaling Pathway and the Importance of p-MLC

The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a crucial role in regulating cell

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Protocol 1: Quantitative Western Blotting

This protocol allows for the quantification of p-MLC relative to total MLC in cell lysates.

1. Cell Culture and Treatment:

- Culture a suitable cell line (e.g., HeLa, A549, or vascular smooth muscle cells) to 70-80% confluency.
- Starve the cells in a serum-free medium for 12-24 hours to reduce basal ROCK activity.
- Treat the cells with a range of concentrations of **Rock-IN-7** and other ROCK inhibitors (e.g., Y-27632 as a pc

2. Cell Lysis:

- Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
- Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase in
- Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debri
- Collect the supernatant and determine the protein concentration using a BCA assay.

3. SDS-PAGE and Protein Transfer:

- Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
- Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
- Perform electrophoresis to separate the proteins by size.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

- Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1%
- Incubate the membrane with primary antibodies against p-MLC (e.g., anti-phospho-Myosin Light Chain 2 (Ser19))
- Wash the membrane three times with TBST for 10 minutes each.

- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane again three times with TBST.

5. Detection and Quantification:

- Add an enhanced chemiluminescence (ECL) substrate to the membrane.
- Capture the chemiluminescent signal using a digital imager.
- Perform densitometric analysis using image analysis software (e.g., ImageJ).
- Normalize the p-MLC signal to the total MLC signal for each sample.
- Plot the normalized p-MLC levels against the inhibitor concentration to determine the IC₅₀ value.

Protocol 2: Immunofluorescence Microscopy

This method provides a visual and quantitative assessment of p-MLC levels within intact cells.

1. Cell Culture and Treatment:

- Seed cells on glass coverslips in a multi-well plate.
- Follow the same starvation and inhibitor treatment procedure as described in the Western Blotting protocol.

2. Fixation and Permeabilization:

- After treatment, wash the cells with PBS.
- Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Wash three times with PBS.
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Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

3. Immunostaining:

- Wash three times with PBS.
- Block with 1% BSA in PBS for 30 minutes.
- Incubate with the primary antibody against p-MLC diluted in the blocking solution for 1-2 hours at room temperature.
- Wash three times with PBS.
- Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature.
- (Optional) Counterstain the nuclei with DAPI.

4. Imaging and Quantification:

- Wash three times with PBS.
- Mount the coverslips onto microscope slides using an anti-fade mounting medium.
- Acquire images using a fluorescence microscope with consistent settings for all samples.
- Quantify the mean fluorescence intensity of p-MLC staining per cell using image analysis software (e.g., ImageJ).
- Plot the mean fluorescence intensity against the inhibitor concentration to determine the IC₅₀ value.

Conclusion

Measuring the levels of phosphorylated Myosin Light Chain is a direct and effective method for validating the

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References

1. Quantification of Rapid Myosin Regulatory Light Chain Phosphorylation Using High-Throughput In-Cell Western Assays: Comparison to Western
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